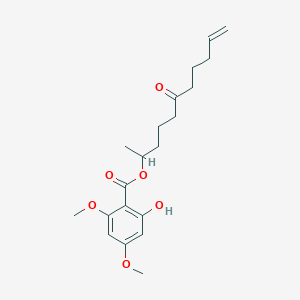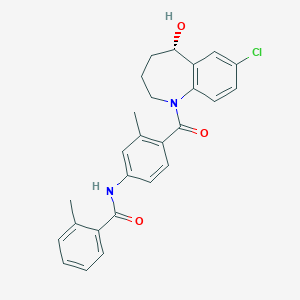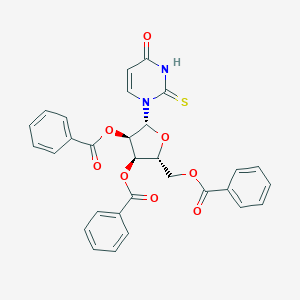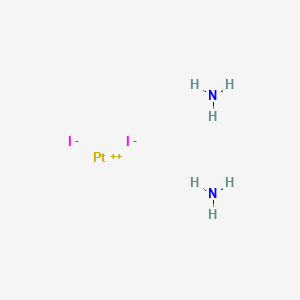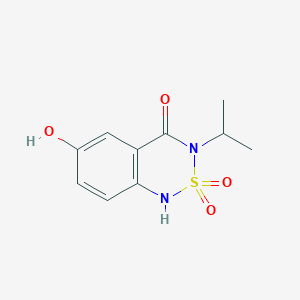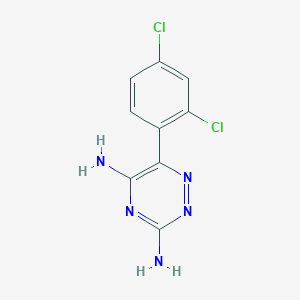
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine involves various chemical reactions. For example, a series of 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibited antiplasmodial activity and were synthesized through a method that identified potent compounds against drug-resistant strains of P. falciparum (Lourens et al., 2016). Another innovative approach detailed a one-pot synthesis of 1,3,5-triazines, demonstrating a method that combined condensation, Dimroth rearrangement, and dehydrogenative aromatization under microwave irradiation (Junaid et al., 2019).
Molecular Structure Analysis
The molecular structure of analogs similar to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine has been studied extensively. For instance, the crystal structure of an analog was examined, revealing significant distortion between the phenyl and triazine rings, suggesting a decrease in the degree of aromaticity of the triazine ring (Janes, 1999).
Chemical Reactions and Properties
Research on the chemical reactions and properties of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine and its analogs includes studies on their synthesis and functionalization. The compound has been utilized in catalyzed synthesis reactions, demonstrating its versatility in chemical reactions (Maleki et al., 2011).
Physical Properties Analysis
The physical properties, including solubility and thermal behavior, of compounds related to 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine have been explored. Studies have reported on the solubility of this compound in various solvents, providing insights into its physical characteristics and behavior in different environments (Soltanpour et al., 2010).
Chemical Properties Analysis
The chemical properties of 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine analogs involve their reactivity and stability under various conditions. Studies have focused on the synthesis and characterization of triazine derivatives, revealing their potential as stable and reactive compounds in chemical synthesis (Bapat et al., 2000).
Wissenschaftliche Forschungsanwendungen
Anti-plasmodial Activity : A study by Lourens et al. (2016) revealed that 6-aryl-1,6-dihydro-1,3,5-triazine-2,4-diamines exhibit low nanomolar antiplasmodial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum, suggesting potential in malaria treatment (Lourens et al., 2016).
Molecular Structure Analysis : Muthu and Prabakaran (2014) used density functional theory to study the stable structure geometry and electronic properties of 6-(2,3-dichlorophenyl)-1,2,4-triazine-3,5-diamine (DCTDA), providing insights into its infrared and Raman spectra (Muthu & Prabakaran, 2014).
Anticonvulsant Applications : Janes (1999) investigated the crystal structure of an analog of lamotrigine, a known anticonvulsant, finding potential implications for its aromaticity and comparing it with other lamotrigine analog structures (Janes, 1999).
Herbicide Synergy : Boydston and Slife (1987) demonstrated that postemergence applications of tridiphane and atrazine, a triazine derivative, effectively controlled giant foxtail in corn, showcasing a synergistic effect for better control than using either substance alone (Boydston & Slife, 1987).
Polyamide Synthesis : Yu et al. (2012) synthesized novel, thermally stable aromatic polyamides with main chain phenyl-1,3,5-triazine moieties. These resulted in transparent films with good mechanical properties and excellent thermal stabilities, indicating potential in materials science (Yu et al., 2012).
Cancer Research : Junaid et al. (2019) developed a one-pot method for synthesizing 1,3,5-triazines, enabling the preparation of a library of 110 compounds for anticancer screening (Junaid et al., 2019).
Eigenschaften
IUPAC Name |
6-(2,4-dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N5/c10-4-1-2-5(6(11)3-4)7-8(12)14-9(13)16-15-7/h1-3H,(H4,12,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXRWOXSGOMXJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=C(N=C(N=N2)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30192240 | |
| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
CAS RN |
38943-76-9 | |
| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038943769 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-(2,4-Dichlorophenyl)-1,2,4-triazine-3,5-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30192240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-(2,4-DICHLOROPHENYL)-1,2,4-TRIAZINE-3,5-DIAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/54495O0IDA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

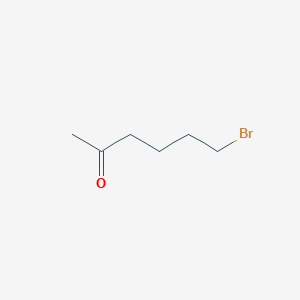



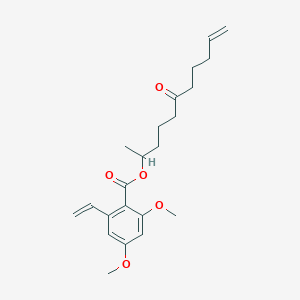
![rac 2,4-Dimethoxy-6-[[(trifluoromethyl)sulfonyl]oxy]benzoic Acid 1-Methyl-5-oxo-9-decen-1-yl Ester](/img/structure/B30568.png)
